molecular formula C10H6Br2F3N3O B6362560 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240574-08-6

3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole

Cat. No.: B6362560
CAS No.: 1240574-08-6
M. Wt: 400.98 g/mol
InChI Key: XVHFOXBLULRADN-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole is a synthetic organic compound characterized by the presence of bromine, trifluoromethoxy, and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method starts with the bromination of 1H-1,2,4-triazole to introduce bromine atoms at the 3 and 5 positions. This is followed by a nucleophilic substitution reaction where the brominated triazole is reacted with 4-(trifluoromethoxy)benzyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazole ring and the phenyl group.

    Coupling Reactions: The trifluoromethoxyphenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole is used as a building block for the synthesis of more complex organic molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates. Studies have explored its use in developing new antimicrobial, antifungal, and anticancer agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for use in agrochemicals, where its properties can contribute to the development of new pesticides and herbicides.

Mechanism of Action

The mechanism by which 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to inhibit or modulate their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the trifluoromethoxyphenyl group, making it less versatile in certain applications.

  • **1-{[4-(Trifluoromethoxy)phenyl]m

Properties

IUPAC Name

3,5-dibromo-1-[[4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2F3N3O/c11-8-16-9(12)18(17-8)5-6-1-3-7(4-2-6)19-10(13,14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHFOXBLULRADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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